5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide
CAS No.:
Cat. No.: VC17271446
Molecular Formula: C6H8N6O
Molecular Weight: 180.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8N6O |
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Molecular Weight | 180.17 g/mol |
IUPAC Name | 3-amino-5-(cyanomethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide |
Standard InChI | InChI=1S/C6H8N6O/c7-2-1-3-4(6(9)12-13)5(8)11-10-3/h13H,1H2,(H2,9,12)(H3,8,10,11) |
Standard InChI Key | WHLZEVXIZGIWCX-UHFFFAOYSA-N |
Isomeric SMILES | C(C#N)C1=C(C(=NN1)N)/C(=N/O)/N |
Canonical SMILES | C(C#N)C1=C(C(=NN1)N)C(=NO)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Positional substitutions dictate its chemical behavior:
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Position 3: A cyanomethyl group () introduces electron-withdrawing character, enhancing electrophilicity at adjacent sites.
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Position 4: The N-hydroxycarboximidamide group () provides hydrogen-bonding capability and chelation potential.
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Position 5: The amino group () contributes to solubility in polar solvents and participation in condensation reactions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.17 g/mol |
SMILES Notation | NC1=C(C#N)C(=N(O)N)NN1 |
Topological Polar Surface Area | 135 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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-NMR: The amino proton resonates as a broad singlet near δ 5.5–6.0 ppm, while the hydroxyimino proton appears downfield at δ 8.6–9.0 ppm due to hydrogen bonding .
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-NMR: The cyanomethyl carbon exhibits a signal at ~115 ppm, characteristic of nitrile groups .
Synthesis and Optimization Strategies
Conventional Pathways
The synthesis typically employs hydrazine derivatives and carbonitriles under reflux conditions. A representative route involves:
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Condensation: Reacting hydrazine hydrate with ethyl cyanoacetate to form a hydrazone intermediate.
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Cyclization: Treating the intermediate with hydrochloric acid in ethanol to induce pyrazole ring closure.
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Functionalization: Introducing the cyanomethyl group via nucleophilic substitution using chloroacetonitrile .
Table 2: Reaction Conditions and Yields
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Condensation | Hydrazine hydrate | Ethanol | 80°C | 75% |
Cyclization | HCl (conc.) | Toluene | 110°C | 68% |
Cyanomethylation | Chloroacetonitrile | DMF | 60°C | 52% |
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to reduce reaction times. For example, cyclization steps achieve 85% yield in 15 minutes versus 6 hours under conventional heating . This method minimizes side reactions, such as the hydrolysis of nitrile groups to amides.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The cyanomethyl group undergoes substitution with primary amines to yield amidine derivatives. For instance, reaction with methylamine at 50°C produces 3-(methylamidino)-5-amino-N-hydroxy-1H-pyrazole-4-carboximidamide in 78% yield.
Cyclization Reactions
The hydroxycarboximidamide moiety participates in intramolecular cyclization. Treatment with acetic anhydride forms a 1,2,4-oxadiazole ring fused to the pyrazole core, as confirmed by X-ray crystallography .
Analytical Characterization Techniques
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 181.1 [M+H], consistent with the molecular formula. Fragmentation patterns include loss of the hydroxyimino group () at m/z 164.0 .
Infrared Spectroscopy
Strong absorption bands at 2200 cm (C≡N stretch) and 1650 cm (C=N stretch) confirm the presence of nitrile and imine functionalities .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Pyrazole Derivatives
Compound | Substituents | Bioactivity (IC) |
---|---|---|
5-Amino-3-methyl-1H-pyrazole-4-carboxamide | Methyl, carboxamide | 45 µM (EGFR kinase) |
3-Cyano-5-nitro-1H-pyrazole | Nitro, cyano | 12 µM (COX-2) |
Target Compound | Cyanomethyl, hydroxyimidamide | 128 µg/mL (Antimicrobial) |
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